Boc-3-iodo-D-alanine methyl ester
CAS No.: 170848-34-7
Cat. No.: VC20952399
Molecular Formula: C9H16INO4
Molecular Weight: 329.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170848-34-7 |
|---|---|
| Molecular Formula | C9H16INO4 |
| Molecular Weight | 329.13 g/mol |
| IUPAC Name | methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
| Standard InChI Key | UGZBFCCHLUWCQI-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CI)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CI)C(=O)OC |
Introduction
Chemical Identity and Properties
Boc-3-iodo-D-alanine methyl ester, also known as N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester, is a modified D-alanine derivative. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and an iodine atom at the 3-position of the alanine backbone. The compound's structure represents a valuable building block in peptide chemistry and medicinal chemistry research.
Basic Identification Parameters
The compound has a well-defined set of chemical identifiers and physical properties that distinguish it from related compounds:
Physical and Chemical Properties
The physical and chemical properties of Boc-3-iodo-D-alanine methyl ester determine its behavior in various experimental conditions and synthesis protocols:
Structural Features and Characteristics
The molecular structure of Boc-3-iodo-D-alanine methyl ester contains several key functional groups that contribute to its chemical behavior and utility in various applications.
Key Structural Elements
The compound features four primary functional groups that define its chemical properties:
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality
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An iodine atom at the 3-position (beta-position) of the alanine backbone
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A methyl ester group at the carboxyl terminus
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The D-configuration at the alpha-carbon, which distinguishes it from its L-enantiomer
These structural features collectively determine the compound's reactivity profile, particularly in nucleophilic substitution reactions and peptide coupling procedures.
Stereochemistry
Synthesis Methods
The synthesis of Boc-3-iodo-D-alanine methyl ester typically involves the modification of N-Boc-D-serine methyl ester through an iodination process.
Synthetic Route
The most common synthetic approach involves a multi-step procedure using Appel reaction conditions:
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Preparation: Triphenylphosphine and imidazole are dissolved in dry dichloromethane
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Iodination: Iodine is added at 0°C to create the reactive iodination complex
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Addition of Starting Material: N-Boc-D-serine methyl ester is added in batches
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Completion and Purification: The reaction mixture is stirred, quenched with acetic acid and sodium thiosulfate aqueous solution, and purified
This synthetic methodology provides a reliable route to obtain the target compound with good yields and purity.
Reaction Conditions and Considerations
Several factors influence the success of the synthesis:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dry dichloromethane |
| Temperature for Iodination | 0°C |
| Quenching Agents | Acetic acid, sodium thiosulfate |
| Purification Method | Column chromatography |
| Maintaining anhydrous conditions during the reaction is crucial to prevent side reactions and maximize yield. The use of freshly distilled solvents and careful temperature control significantly impact the quality of the final product. |
Applications in Chemical and Biological Research
Boc-3-iodo-D-alanine methyl ester serves as a versatile building block in various research domains, with particular significance in peptide chemistry and pharmaceutical development.
Peptide Synthesis
In peptide synthesis, this compound offers several advantages:
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The Boc protecting group allows for orthogonal protection strategies in solid-phase peptide synthesis
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The iodine at the beta position provides a reactive site for further modifications
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The D-configuration introduces conformational constraints in peptide structures, potentially enhancing stability against enzymatic degradation
These features make it particularly valuable for developing peptide-based drugs with improved pharmacokinetic properties.
Drug Development
The unique structure of Boc-3-iodo-D-alanine methyl ester contributes to its utility in pharmaceutical research:
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The iodination at the beta position enhances pharmacological properties
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It serves as a precursor for developing targeted drugs against diseases such as HIV or cancer
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The D-configuration can improve metabolic stability of resulting drug molecules
Studies have shown that incorporation of this modified amino acid into peptide-based drug candidates can significantly alter their biological activity and resistance to degradation in vivo.
Bioconjugation Applications
The compound is employed in bioconjugation techniques to:
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Attach biomolecules such as proteins or antibodies
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Develop targeted therapies with improved specificity
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Create diagnostic tools with enhanced sensitivity
These applications leverage the compound's reactive iodine group to form stable bonds with various biomolecules under mild conditions.
Research Findings and Biological Activity
Several research studies have investigated the potential of Boc-3-iodo-D-alanine methyl ester and its derivatives in various biological applications.
Antiviral Activities
Derivatives synthesized from Boc-3-iodo-D-alanine methyl ester have shown promising inhibitory activity against HIV proteases. The iodinated residue appears to interact favorably with hydrophobic pockets within the enzyme's active site, disrupting the viral replication process. This finding highlights the potential of this compound as a starting point for developing novel antiviral agents.
Structure-Activity Relationships
Studies exploring structure-activity relationships have revealed correlations between specific modifications of this compound and their biological effects:
| Modification | Observed Biological Effect |
|---|---|
| Replacement of iodine with other halogens | Varied inhibitory potency against proteases |
| Variation in ester group | Altered cell penetration and bioavailability |
| Modifications to Boc group | Changed stability in physiological conditions |
| These structure-activity relationships provide valuable guidance for the rational design of new therapeutic agents based on this scaffold. |
Stability Considerations
Several factors can affect the stability of this compound:
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Moisture sensitivity: The Boc group and methyl ester are susceptible to hydrolysis
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Potential for iodine loss under certain conditions, particularly at elevated temperatures
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Sensitivity to strong acids, which can cleave the Boc protecting group
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Possible racemization under strongly basic conditions Researchers should consider these stability issues when planning experiments involving this compound over extended periods.
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